N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group at the 5-position of the 2-methylphenyl ring and two chlorine atoms at the 3 and 5 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: The reactions are usually carried out in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and chlorine atoms play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide
- N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide
Uniqueness
N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these chlorine substituents or have different functional groups.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-3-12(17)7-13(8)18-14(19)9-4-10(15)6-11(16)5-9/h2-7H,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINOWMMMNDPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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